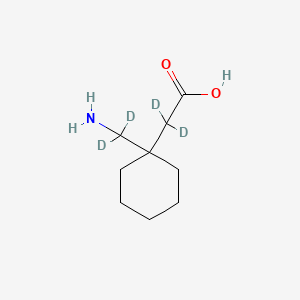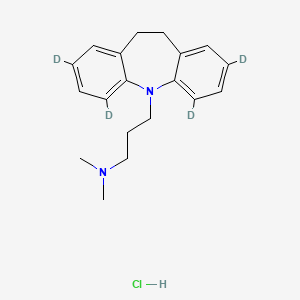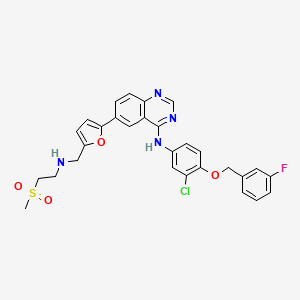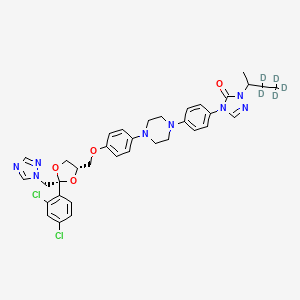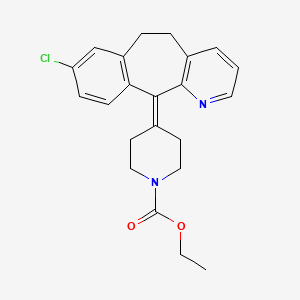
Urapidil-d3(methoxy-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urapidil-d3(methoxy-d3) is an isotope labelled version of Urapidil . Urapidil is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist . It is used as a sympatholytic antihypertensive drug .
Synthesis Analysis
An improved route to Urapidil was introduced in a study . The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The overall yield of this route is about 45% .Molecular Structure Analysis
The molecular formula of Urapidil-d3(methoxy-d3) is C20H26D3N5O3 . The molecular weight is 390.49 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Urapidil include the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane . This reaction is catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .Physical And Chemical Properties Analysis
Urapidil-d3(methoxy-d3) has a molecular weight of 390.49 and a molecular formula of C20H26D3N5O3 . More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Improved Synthesis Method
Urapidil is a multifunctional antihypertensive drug, and an improved method for its synthesis has been described, utilizing phase-transfer catalysis with higher yields and purity. This method is significant for its potential industrial application due to its simplicity and efficiency in synthesis (Chen Shui-ku, 2013).
Mode of Action in Vas Deferens
Research on Urapidil's mode of action in the isolated rat vas deferens revealed its complex interaction with pre- and postsynaptic α-adrenoceptors. This study provides insights into its pharmacological properties, particularly in relation to its effects on the cardiovascular system (M. Eltze, 1979).
Metabolism and Glucuronidation
A study focusing on the glucuronidation of 25-Hydroxyvitamin D3 identified UGT1A4 and UGT1A3 as the main human enzymes catalyzing this process. This research is relevant for understanding the metabolism and clearance of substances like Urapidil (Zhican Wang et al., 2014).
Influence on Myocardial Action Potentials
Urapidil's effects on the excitation processes of mammalian myocardial cells were investigated, demonstrating its potential antiarrhythmic properties. This research provides valuable insights into the cardiovascular effects of Urapidil (R. Gülch et al., 1986).
Physico-Chemical Properties
The synthesis and physico-chemical properties of Urapidil have been thoroughly studied, highlighting its absorption and distribution within the organism. This study is crucial for understanding how Urapidil behaves in biological systems (K. Klemm et al., 1977).
Biotransformation and Metabolites
Research on the biotransformation of Urapidil identified various metabolites in different species, including humans. This study is vital for understanding how Urapidil is metabolized and the formation of its biologically active or inactive metabolites (E. Sturm & K. Zech, 1984).
Novel Synthesis Technique Using β-Cyclodextrin
A new technique for synthesizing Urapidil using β-cyclodextrin as an inverse phase-transfer catalyst was developed, offering an efficient and high-purity method. This advancement is significant for the large-scale production of Urapidil (W. Li et al., 2012).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1398066-08-4 |
|---|---|
Produktname |
Urapidil-d3(methoxy-d3) |
Molekularformel |
C20H26D3N5O3 |
Molekulargewicht |
390.5 |
Reinheit |
98% by HPLC; 99% atom D; |
Verwandte CAS-Nummern |
34661-75-1 (unlabelled); 64887-14-5 (unlabelled hydrochloride) |
Synonyme |
6-[3-[4-(o-Methoxyphenyl)-1-piperazinyl]propylamino]-1,3-dimethyluracil |
Tag |
Urapidil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



